molecular formula C21H15N5O3S2 B2619275 (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol CAS No. 714242-26-9

(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol

Cat. No.: B2619275
CAS No.: 714242-26-9
M. Wt: 449.5
InChI Key: ROYWMEWWBGZAGO-FSJBWODESA-N
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Description

(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol (CAS 714242-26-9) is a complex synthetic compound with a molecular formula of C21H15N5O3S2 and a molecular weight of 449.51 g/mol, offered for advanced biological screening and drug discovery research . This chemical belongs to the pyrrolo[2,3-b]quinoxaline class and is characterized by its distinct (E)-configuration around the imino group, a thiophen-2-ylsulfonyl moiety, and a phenolic ring, contributing to its potential as a scaffold for interacting with various enzymatic targets. Recent studies in bio-pharmaceutical chemistry suggest this compound shows promising dual research value. Preliminary investigations indicate a potential for kinase inhibition, with data from cellular models revealing notable antiproliferative activity, making it a candidate for exploration in oncology research . Concurrently, its structure suggests potential application in neurodegenerative disease research, with in vitro studies indicating a significant binding affinity towards molecular targets associated with conditions like Alzheimer's disease, possibly through the modulation of cerebral inflammatory pathways . The presence of the thiophen-2-ylsulfonyl group is considered crucial for mediating its biological activity . Supplied with a minimum purity of 90%, this product is strictly intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-[(E)-(2-amino-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-1-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3S2/c22-20-19(31(28,29)17-10-5-11-30-17)18-21(25-15-8-3-2-7-14(15)24-18)26(20)23-12-13-6-1-4-9-16(13)27/h1-12,27H,22H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYWMEWWBGZAGO-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a suitable diketone.

    Introduction of the Thiophene Sulfonyl Group: This step might involve sulfonylation reactions using thiophene-2-sulfonyl chloride.

    Amino Group Introduction: Amination reactions can be used to introduce the amino group at the desired position.

    Formation of the Imino Linkage: This can be achieved through condensation reactions with appropriate aldehydes or ketones.

    Phenolic Group Introduction:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

1.1. Formation of the Pyrrolo[2,3-b]quinoxaline Core

The pyrrolo[2,3-b]quinoxaline moiety is typically synthesized via cyclocondensation reactions. For example:

  • Precursor Preparation : Reaction of 2-chloroquinoxaline with pyrrole derivatives under basic conditions generates the fused bicyclic system .

  • Functionalization : Subsequent sulfonation at the 3-position using thiophene-2-sulfonyl chloride in the presence of a base (e.g., pyridine) introduces the thiophen-2-ylsulfonyl group .

1.2. Schiff Base Formation

The iminomethylphenol group is introduced via a Schiff base reaction:

  • Reaction Conditions : Condensation of 2-hydroxybenzaldehyde with the primary amine (-NH2) at the 2-position of the pyrrolo[2,3-b]quinoxaline scaffold in ethanol under reflux .

  • Catalysis : Acidic conditions (e.g., acetic acid) enhance the nucleophilic attack of the amine on the aldehyde .

1.3. Sulfonation and Oxidation

  • Sulfonyl Group Introduction : Thiophene-2-sulfonyl chloride reacts with the NH group of the pyrrolo[2,3-b]quinoxaline intermediate in dichloromethane at 0–5°C .

  • Oxidation Stability : The sulfonyl group remains stable under acidic and mild oxidative conditions, as demonstrated in related thiophene-sulfonated compounds .

2.1. Imine Group Reactivity

The imine (-CH=N-) linkage exhibits reversible behavior:

  • Acid Hydrolysis : Cleavage occurs in concentrated HCl, regenerating the amine and aldehyde precursors .

  • Reduction : Sodium borohydride reduces the imine to a secondary amine, forming (Z)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)aminomethyl)phenol .

2.2. Electrophilic Aromatic Substitution

The phenolic -OH group directs electrophilic substitution:

  • Nitration : Reacts with nitric acid (HNO3/H2SO4) at 0°C to introduce nitro groups at the para position relative to -OH .

  • Halogenation : Bromine (Br2/CH3COOH) adds bromine atoms to the aromatic ring .

3.1. Thermal Stability

  • Thermogravimetric Analysis (TGA) : Decomposition begins at ~250°C, with major weight loss at 300–350°C due to breakdown of the sulfonyl and imine groups .

3.2. Photodegradation

  • UV Exposure : Irradiation at 254 nm induces cleavage of the sulfonyl group, forming quinoxaline derivatives and thiophene-2-sulfonic acid .

Comparative Reaction Data

Reaction Type Conditions Products Yield Source
Schiff Base FormationEthanol, reflux, 6 h(E)-imine isomer78%
SulfonationThiophene-2-sulfonyl chloride, 0–5°C3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine65%
Imine ReductionNaBH4, MeOH, 2 hSecondary amine derivative82%
NitrationHNO3/H2SO4, 0°C, 1 h4-nitro-(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol58%

Mechanistic Insights

  • Schiff Base Formation : Follows a nucleophilic addition-elimination mechanism, with proton transfer stabilizing the imine .

  • Sulfonation : Proceeds via a two-step mechanism: (i) generation of a sulfonate intermediate and (ii) displacement of chloride by the pyrrolo-quinoxaline NH group .

Challenges and Limitations

  • Steric Hindrance : Bulky substituents on the quinoxaline ring reduce yields in sulfonation reactions .

  • Isomerization : The (E)-imine configuration is thermodynamically favored, but prolonged heating promotes (Z)-isomer formation .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrroloquinoxaline can inhibit various bacterial strains. Specifically:

  • Compounds with electron-withdrawing groups demonstrated enhanced activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Mycobacterium smegmatis .
  • The presence of the thiophenesulfonamide moiety may also contribute to the overall antimicrobial efficacy by facilitating interactions with bacterial enzymes or membranes.

Anticancer Potential

The anticancer activity of related compounds has been documented extensively. For example:

  • A series of quinoxaline derivatives were synthesized and tested against human cancer cell lines (HCT-116 and MCF-7), showing IC50 values in the low micromolar range . This suggests that the (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol could exhibit similar properties due to its structural analogies.

Synthesis and Characterization

The synthesis of (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol typically involves multi-step reactions starting from commercially available precursors. Key steps may include:

  • Formation of the pyrroloquinoxaline skeleton through cyclization reactions.
  • Introduction of the thiophenesulfonamide group via sulfonation reactions.
  • Final coupling reactions to form the imine linkage.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Efficacy

A study highlighted a series of synthesized compounds based on the pyrroloquinoxaline framework, demonstrating significant inhibition against various microbial strains. The best-performing compound exhibited a zone of inhibition up to 19 mm against Pseudomonas aeruginosa . This suggests that modifications to the thiophenesulfonamide component can lead to enhanced antimicrobial activity.

Anticancer Activity Evaluation

Another investigation assessed several quinoxaline derivatives for their anticancer properties. The results indicated that specific substitutions on the quinoxaline ring improved cytotoxicity against cancer cell lines . This reinforces the potential applicability of (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol in cancer therapeutics.

Mechanism of Action

The mechanism of action of (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol depends on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related pyrroloquinoxaline and sulfonyl-containing analogs. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Property (E)-2-(((2-Amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol 2-[2-Amino-3-(3-chlorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-1-yl]ethanol 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Molecular Formula C₂₀H₁₅N₅O₃S₂ C₁₈H₁₅ClN₄O₃S C₈H₁₁NOS
Molecular Weight (g/mol) 437.5 402.9 185.2
Hydrogen Bond Donors/Acceptors 2 donors, 8 acceptors 2 donors, 6 acceptors 1 donor, 2 acceptors
XLogP3 ~2.1 (estimated) 2.3 0.8 (estimated)
Key Structural Features Thiophene sulfonyl, quinoxaline, iminomethylphenol Chlorophenyl sulfonyl, ethanol substituent Thiophene, methylamino, propanol

Key Observations

Electronic and Steric Effects: The thiophene sulfonyl group in the target compound introduces electron-withdrawing effects and steric bulk compared to the 3-chlorophenyl sulfonyl group in the analog from . This difference may influence binding to hydrophobic pockets in biological targets.

Lipophilicity: The target compound’s estimated XLogP3 (~2.1) is slightly lower than the chlorophenyl analog (XLogP3 = 2.3), likely due to the polar phenol group countering the lipophilic thiophene.

Thiophene-containing compounds (e.g., ’s 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) often exhibit neuroactive properties, hinting at possible CNS applications for the target molecule.

Research Implications and Limitations

  • Structural Lumping Strategies : highlights that compounds with shared functional groups (e.g., sulfonyl, aromatic cores) may exhibit comparable reactivity or bioactivity, supporting the use of analog data to predict the target compound’s behavior.
  • Data Gaps : Direct experimental data (e.g., solubility, stability) for the target compound are absent in the provided evidence. Further studies are needed to validate computational predictions.

Biological Activity

The compound (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes various research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Synthesis

The compound features a pyrroloquinoxaline core with a thiophene sulfonamide substituent, which contributes to its diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. For instance, the synthesis may involve refluxing a mixture of thiophene derivatives and other reagents in solvents such as ethanol, followed by purification steps like recrystallization.

Antimicrobial Activity

Research indicates that derivatives of thiophene-containing compounds exhibit significant antimicrobial properties. For example, a study evaluated the antimicrobial effects of various derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 μg/mL, showcasing their potency compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Escherichia coli
130.30Salmonella typhi

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Studies have shown that related thiophene derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. For instance, some derivatives have been identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and between 0.52 to 2.67 μM for DHFR .

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (μM)Target Enzyme
7b12.27DNA Gyrase
100.52Dihydrofolate Reductase

Anti-inflammatory Activity

Thiophene derivatives have also demonstrated anti-inflammatory properties in various assays. The mechanism often involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Studies

Several case studies underscore the therapeutic potential of compounds related to (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol:

  • Study on Antimicrobial Efficacy : A recent study compared the efficacy of a series of thiophene derivatives against common pathogens and found that certain compounds exhibited superior activity compared to traditional antibiotics, suggesting their potential use in treating resistant infections .
  • Cancer Cell Line Studies : Another investigation focused on the effects of these compounds on various cancer cell lines, revealing significant cytotoxic effects that were attributed to their ability to induce apoptosis and inhibit cell cycle progression .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrrolo[2,3-b]quinoxaline core in this compound?

The pyrrolo[2,3-b]quinoxaline scaffold can be synthesized via cyclocondensation of 2,3-diaminoquinoxaline with α-keto esters or via palladium-catalyzed cross-coupling reactions. Key steps include sulfonation at the 3-position using thiophene-2-sulfonyl chloride under anhydrous conditions, followed by imine formation with 2-hydroxybenzaldehyde. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-sulfonated derivatives .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • NMR : 1^1H and 13^13C NMR can confirm the presence of the imine (C=N, δ ~8.5 ppm), aromatic protons (δ 6.5–8.5 ppm), and sulfonyl groups (sulfur-induced deshielding).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns matching the molecular formula.
  • IR Spectroscopy : Peaks at ~1600 cm1^{-1} (C=N stretch) and ~1350/1150 cm1^{-1} (S=O asymmetric/symmetric stretches) are diagnostic .

Q. How can the E-configuration of the imine group be confirmed experimentally?

The E-configuration is stabilized by intramolecular hydrogen bonding between the phenolic -OH and the quinoxaline nitrogen. This can be validated via NOESY NMR (absence of cross-peaks between the imine proton and the thiophene sulfonyl group) or X-ray crystallography .

Advanced Research Questions

Q. How to resolve discrepancies between spectroscopic data and crystallographic results during structural validation?

If NMR suggests planar geometry but X-ray reveals torsional strain, refine the crystallographic model using SHELXL (e.g., anisotropic displacement parameters, twin refinement for disordered regions). Cross-validate with DFT calculations to assess energy barriers for conformational changes .

Q. What experimental design principles apply to optimizing the sulfonation step to minimize byproducts?

Use a Design of Experiments (DoE) approach:

  • Factors : Sulfonyl chloride equivalents, temperature, reaction time.
  • Responses : Yield, purity (HPLC). A central composite design (CCD) can identify optimal conditions. For example, excess sulfonyl chloride at 0°C in DMF may suppress di-sulfonation .

Q. How to analyze the compound’s stability under varying pH conditions for biological assays?

Perform accelerated stability studies using HPLC:

  • Conditions : pH 2–12 buffers, 37°C.
  • Degradation markers : Hydrolysis of the imine bond (retention time shifts) or sulfonyl group cleavage. LC-MS can identify degradation products. Stability is likely pH-dependent due to the labile imine moiety .

Q. What computational methods predict the compound’s electronic properties for photophysical studies?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can model HOMO-LUMO gaps, charge transfer transitions, and absorption spectra. Solvent effects (e.g., PCM model for DMSO) improve accuracy. Compare results with experimental UV-Vis and fluorescence data .

Methodological Challenges and Solutions

Q. How to address low crystallinity in X-ray diffraction trials?

  • Crystallization screens : Use vapor diffusion with mixed solvents (e.g., DCM/methanol).
  • Additives : Introduce co-crystallization agents like crown ethers to stabilize the lattice. If twinning occurs, apply SHELXL’s TWIN/BASF commands for refinement .

Q. What strategies mitigate tautomerization of the pyrrolo[2,3-b]quinoxaline ring during synthesis?

Control tautomerism by protonating the quinoxaline nitrogen using acetic acid. Monitor via 1^1H NMR: tautomeric forms show distinct chemical shifts for NH protons (~δ 12 ppm) .

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